molecular formula C7H15BO2 B1662100 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane CAS No. 94242-85-0

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane

Cat. No.: B1662100
CAS No.: 94242-85-0
M. Wt: 142.01 g/mol
InChI Key: FOQJHZPURACERJ-UHFFFAOYSA-N
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Description

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C7H15BO2. It is a colorless to almost colorless clear liquid at room temperature. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and various industrial applications .

Mechanism of Action

Target of Action

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane is a boron-containing organic compound. Its primary targets are typically organic molecules with unsaturated bonds, such as alkynes and alkenes .

Mode of Action

The compound acts as a borylating agent, adding a boron atom to the target molecule. This process is often facilitated by a transition metal catalyst . The addition of the boron atom can significantly alter the chemical properties of the target molecule, enabling further reactions or modifications.

Biochemical Pathways

The borylation of organic molecules is a key step in many synthetic pathways. For example, it can be used in the synthesis of boronic esters, which are important intermediates in the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry to create carbon-carbon bonds, a fundamental process in the synthesis of many complex organic molecules.

Pharmacokinetics

Its physical properties, such as its boiling point and flash point , can influence its handling and use in a laboratory or industrial setting.

Result of Action

The primary result of the action of this compound is the formation of a new bond between a boron atom and the target molecule. This can enable further chemical transformations, leading to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, it should be stored under inert gas and away from heat to prevent degradation . The presence of a suitable catalyst is also crucial for its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane can be synthesized through the reaction of pinacol with boron trichloride in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction is as follows:

Pinacol+Boron TrichlorideThis compound+Hydrochloric Acid\text{Pinacol} + \text{Boron Trichloride} \rightarrow \text{this compound} + \text{Hydrochloric Acid} Pinacol+Boron Trichloride→this compound+Hydrochloric Acid

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form boronic acids or borate esters.

    Reduction: It can be reduced to form borohydrides, which are useful reducing agents in organic synthesis.

    Substitution: This compound can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are typically employed.

Major Products:

Scientific Research Applications

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks one methyl group compared to 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane.

    Pinacolborane: Another boron-containing compound used in similar applications but with different reactivity and stability profiles.

Uniqueness: this compound is unique due to its high stability and reactivity, making it a versatile reagent in various chemical reactions. Its ability to form stable complexes with a wide range of substrates sets it apart from other similar compounds .

Properties

IUPAC Name

2,4,4,5,5-pentamethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BO2/c1-6(2)7(3,4)10-8(5)9-6/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQJHZPURACERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471933
Record name Methylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94242-85-0
Record name Methylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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